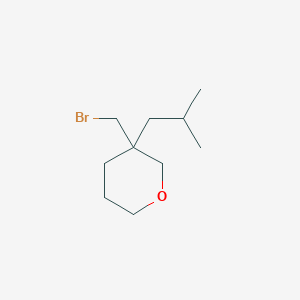

3-(Bromomethyl)-3-(2-methylpropyl)oxane

Description

BenchChem offers high-quality 3-(Bromomethyl)-3-(2-methylpropyl)oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-3-(2-methylpropyl)oxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H19BrO |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

3-(bromomethyl)-3-(2-methylpropyl)oxane |

InChI |

InChI=1S/C10H19BrO/c1-9(2)6-10(7-11)4-3-5-12-8-10/h9H,3-8H2,1-2H3 |

InChI Key |

MVSLMVKEKJNCNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCCOC1)CBr |

Origin of Product |

United States |

Biological Activity

3-(Bromomethyl)-3-(2-methylpropyl)oxane is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables to illustrate its activity.

Chemical Structure and Properties

The molecular structure of 3-(Bromomethyl)-3-(2-methylpropyl)oxane consists of a bromomethyl group attached to a branched alkyl chain, which contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation processes, which can modify its biological activity.

Mechanisms of Biological Activity

The biological activity of 3-(Bromomethyl)-3-(2-methylpropyl)oxane is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to alterations in enzyme activity or receptor binding, resulting in various physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various pathogens.

Case Studies and Experimental Data

Several studies have investigated the biological effects of compounds similar to 3-(Bromomethyl)-3-(2-methylpropyl)oxane. Below is a summary of findings from relevant research:

Antimicrobial Activity

Research indicates that 3-(Bromomethyl)-3-(2-methylpropyl)oxane may possess antimicrobial properties. For instance, similar compounds have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, suggesting that this compound could be explored for therapeutic applications in treating infections.

Toxicological Considerations

While exploring the biological activity of 3-(Bromomethyl)-3-(2-methylpropyl)oxane, it is crucial to consider its safety profile. Toxicological assessments are necessary to determine the compound's potential side effects and safe dosage ranges for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.